molecular formula C18H22O4 B13403265 (+)-Enterodiol

(+)-Enterodiol

Cat. No.: B13403265
M. Wt: 302.4 g/mol
InChI Key: DWONJCNDULPHLV-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Enterodiol: is a lignan, a type of phytoestrogen found in various plant-based foods, particularly in flaxseeds, sesame seeds, and whole grains. It is a metabolite produced by the intestinal microbiota from plant lignans such as secoisolariciresinol diglucoside. As a phytoestrogen, this compound exhibits estrogen-like activity, which has implications for human health, particularly in hormone-related conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Enterodiol typically involves the microbial transformation of plant lignans. One common method is the fermentation of secoisolariciresinol diglucoside by intestinal bacteria, which converts it into this compound. This biotransformation process is influenced by factors such as the composition of the gut microbiota and dietary intake of lignan-rich foods.

Industrial Production Methods: Industrial production of this compound can be achieved through controlled fermentation processes using specific bacterial strains known to metabolize plant lignans efficiently. These processes are optimized to maximize yield and purity of the compound, ensuring its suitability for use in various applications.

Chemical Reactions Analysis

Types of Reactions: (+)-Enterodiol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form enterolactone, another lignan with similar biological activity.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

    Substitution: Various substitution reactions can introduce different functional groups, leading to derivatives with unique properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed:

    Enterolactone: Formed through oxidation of this compound.

    Various derivatives: Depending on the specific substitution reactions, a range of derivatives with different functional groups can be synthesized.

Scientific Research Applications

Chemistry: In chemistry, (+)-Enterodiol is studied for its potential as a precursor for synthesizing other bioactive compounds. Its unique structure and reactivity make it a valuable compound for developing new materials and pharmaceuticals.

Biology: In biological research, this compound is investigated for its role in modulating hormone activity. Its estrogen-like effects are of particular interest in studies related to hormone-dependent cancers, such as breast and prostate cancer.

Medicine: In medicine, this compound is explored for its potential therapeutic effects. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties. Its ability to interact with estrogen receptors makes it a candidate for hormone replacement therapy and other hormone-related treatments.

Industry: In the industrial sector, this compound is used in the development of functional foods and dietary supplements. Its health benefits, particularly in relation to hormone balance and cancer prevention, make it a valuable ingredient in health products.

Mechanism of Action

The mechanism of action of (+)-Enterodiol involves its interaction with estrogen receptors in the body. It can bind to both estrogen receptor alpha and estrogen receptor beta, mimicking the effects of natural estrogens. This interaction can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and gene expression. The compound’s antioxidant properties also contribute to its biological effects, protecting cells from oxidative stress and damage.

Comparison with Similar Compounds

    Enterolactone: Another lignan metabolite with similar estrogen-like activity.

    Secoisolariciresinol: A precursor lignan found in plants that is converted to (+)-Enterodiol by intestinal bacteria.

    Matairesinol: Another plant lignan that can be metabolized to enterolactone.

Uniqueness: this compound is unique in its specific structure and the particular pathways it influences. While similar compounds like enterolactone and matairesinol also exhibit estrogen-like activity, this compound’s distinct molecular structure allows it to interact with different molecular targets and pathways, leading to unique biological effects.

Properties

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

(2S,3S)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol

InChI

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m1/s1

InChI Key

DWONJCNDULPHLV-HZPDHXFCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)C[C@H](CO)[C@H](CC2=CC(=CC=C2)O)CO

Canonical SMILES

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.